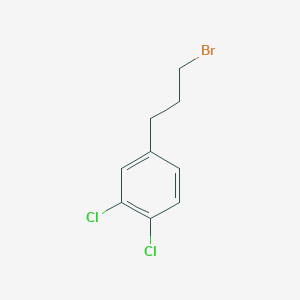

4-(3-溴丙基)-1,2-二氯苯

描述

4-(3-bromopropyl)-1,2-dichlorobenzene, also known as 4-bromo-1,2-dichlorobenzene, is an organobromine compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid with a melting point of 57-58°C. It is soluble in most organic solvents, and is a widely used reagent in organic synthesis. In addition to its use in research, 4-(3-bromopropyl)-1,2-dichlorobenzene has been used in a variety of industrial applications, such as the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

科学研究应用

催化氧化研究

研究已经调查了类似化合物如1,2-二氯苯的催化氧化。例如,Krishnamoorthy、Rivas和Amiridis(2000)研究了过渡金属氧化物在TiO2和Al2O3上的氧化反应。他们发现基于金属氧化物的不同,活性存在差异,Cr2O3和V2O5是最活跃的催化剂。这项研究为4-(3-溴丙基)-1,2-二氯苯在类似环境中的潜在催化应用提供了见解(Krishnamoorthy, Rivas, & Amiridis, 2000)。

光谱研究

Vennila等人(2018)对2-溴-1,4-二氯苯进行了完整的计算和光谱研究,揭示了类似化合物的电子密度和分子几何结构的重要见解。这些研究对于理解4-(3-溴丙基)-1,2-二氯苯的性质至关重要,特别是在材料科学和分子工程方面的潜在应用(Vennila et al., 2018)。

沸石研究

Taralunga、Mijoin和Magnoux(2006)研究了沸石上1,2-二氯苯的催化降解,这是另一个可能与4-(3-溴丙基)-1,2-二氯苯相关的领域。他们发现质子沸石在氧化1,2-二氯苯方面很活跃,表明4-(3-溴丙基)-1,2-二氯苯在类似催化过程中可能有应用(Taralunga, Mijoin, & Magnoux, 2006)。

溶解度研究

Jiang等人(2013)研究了1-(3-溴丙氧基)-4-氯苯在水乙醇混合物中的溶解度,这是制备硝酸奥莫康唑中间体的研究。这项研究为通过结晶纯化类似化合物如4-(3-溴丙基)-1,2-二氯苯提供了宝贵的数据(Jiang et al., 2013)。

作用机制

Target of Action

Brominated and chlorinated compounds often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

Brominated and chlorinated compounds are known to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions .

Biochemical Pathways

Brominated and chlorinated compounds can potentially disrupt various biochemical pathways, leading to altered cellular functions .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Brominated and chlorinated compounds can potentially cause various cellular changes, including altered enzyme activity, disrupted cellular signaling, and potential cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-bromopropyl)-1,2-dichloroBenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

4-(3-bromopropyl)-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrCl2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRALASFODJNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2394826.png)

![1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2394828.png)

![[1-(Thiophen-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B2394830.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2394831.png)

![tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate](/img/structure/B2394838.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone](/img/structure/B2394847.png)

![4-{5-[1-(2-Thienylsulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2394848.png)